An In-depth Technical Guide to the Synthesis and Properties of 2,3,5-Tribromo-4-methylpyridine
An In-depth Technical Guide to the Synthesis and Properties of 2,3,5-Tribromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-tribromo-4-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data, this document presents a proposed synthetic pathway based on established principles of pyridine chemistry, alongside predicted physicochemical and spectroscopic properties. Detailed, representative experimental protocols for key transformations and analytical techniques are provided to guide researchers in the synthesis and characterization of this and related polysubstituted pyridines. The potential applications of this class of compounds in drug discovery are also discussed, highlighting the importance of polyhalogenated heterocyclic scaffolds.
Introduction
Halogenated pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 2,3,5-Tribromo-4-methylpyridine represents a highly functionalized scaffold, offering multiple points for further chemical modification through reactions such as cross-coupling and nucleophilic substitution, making it a potentially valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.
Proposed Synthesis of 2,3,5-Tribromo-4-methylpyridine
A direct and selective synthesis of 2,3,5-tribromo-4-methylpyridine from 4-methylpyridine (γ-picoline) is challenging due to the deactivated nature of the pyridine ring towards electrophilic substitution.[4][5] Therefore, a multi-step synthetic approach is proposed, leveraging modern synthetic methodologies to control the regioselectivity of the bromination steps. The proposed pathway involves the initial synthesis of a substituted aminopyridine, followed by a Sandmeyer reaction and subsequent brominations.
Proposed Synthetic Pathway
The proposed multi-step synthesis starts from the readily available 4-methylpyridine and proceeds through key intermediates to yield the target compound.
Caption: Proposed multi-step synthesis of 2,3,5-Tribromo-4-methylpyridine.
Justification of the Proposed Pathway
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Chichibabin Amination: The direct amination of 4-methylpyridine at the 2-position is a well-established method to introduce an activating amino group.
-
Sandmeyer Reaction: The Sandmeyer reaction is a reliable method for converting the 2-amino group to a bromo substituent.[6]
-
N-Oxide Formation: The pyridine nitrogen is oxidized to the N-oxide to activate the ring for further electrophilic substitution, particularly at the 4- and 2/6-positions.
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Bromination of N-oxide: Bromination of the N-oxide is expected to occur at the 5-position, which is electronically activated.
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Deoxygenation: The N-oxide is removed to yield 2,5-dibromo-4-methylpyridine.
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Final Bromination: The final bromination is proposed to occur under harsh conditions (oleum) to introduce the third bromine atom at the 3-position.
Physicochemical and Spectroscopic Properties
Due to the scarcity of experimental data for 2,3,5-tribromo-4-methylpyridine, the following tables summarize its basic identifiers and predicted physicochemical and spectroscopic properties.
Compound Identification
| Property | Value |
| IUPAC Name | 2,3,5-tribromo-4-methylpyridine |
| CAS Number | 3430-25-9 |
| Molecular Formula | C₆H₄Br₃N |
| Molecular Weight | 329.82 g/mol |
| Canonical SMILES | CC1=C(C(=NC=C1Br)Br)Br |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform. |
| Appearance | Likely a solid at room temperature.[1] |
Predicted Spectroscopic Data
The following are predicted NMR spectral data.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | ~8.5 - 8.7 | Singlet (s) |
| -CH₃ | ~2.6 - 2.8 | Singlet (s) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~120 - 125 |
| C-4 | ~140 - 145 |
| C-5 | ~125 - 130 |
| C-6 | ~150 - 155 |
| -CH₃ | ~20 - 25 |
Experimental Protocols
The following sections provide detailed, representative protocols for the key synthetic steps and the spectroscopic characterization of the target compound. These are generalized procedures and may require optimization.
Representative Synthesis Protocol: Sandmeyer Reaction of an Aminopyridine
This protocol describes the conversion of an aminopyridine to a bromopyridine, a key step in the proposed synthesis.
Caption: Workflow for a representative Sandmeyer reaction.
Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
48% Hydrobromic acid
-
Bromine (1.5 - 3.0 eq)
-
Sodium nitrite (1.1 - 1.5 eq)
-
50% Sodium hydroxide solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.
-
Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.
-
Slowly add bromine dropwise to the cooled solution, ensuring the temperature remains below 0 °C.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Slowly allow the reaction to warm to 20 °C.
-
Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by fractional distillation or column chromatography.
Representative Protocol for Spectroscopic Characterization (NMR, IR, MS)
Objective: To obtain high-quality spectroscopic data for the characterization of a brominated methylpyridine derivative.
Caption: General workflow for spectroscopic characterization.
A. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR accessory.
-
Acquisition: Obtain the IR spectrum over a range of 4000-400 cm⁻¹.
C. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane).
-
Acquisition: Inject the sample into a GC-MS system. Use electron ionization (EI) and scan a mass range appropriate for the expected molecular weight.
Applications in Drug Development
Polybrominated pyridines, such as 2,3,5-tribromo-4-methylpyridine, are valuable intermediates in the synthesis of novel pharmaceutical agents. The bromine atoms serve as versatile handles for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] This allows for the construction of complex molecules with tailored biological activities.
The pyridine core itself is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as metabolic stability and permeability.[1] The strategic placement of bromine atoms can further enhance these properties and contribute to potent and selective binding to therapeutic targets.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
2,3,5-Tribromo-4-methylpyridine is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis and drug discovery. Although detailed experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic pathway and representative experimental protocols offer a starting point for researchers interested in exploring the chemistry and applications of this and other polysubstituted pyridines. The continued investigation of such novel scaffolds is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.
References
- 1. indiamart.com [indiamart.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. aklectures.com [aklectures.com]
- 7. daneshyari.com [daneshyari.com]
- 8. 2,3,5-Tribromo -4-Methyl Pyridine(3430-25-9) In Surat, 2,3,5-Tribromo -4-Methyl Pyridine(3430-25-9) Supplier,Manufacturer, Gujarat,India [cynorlab.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
